L-Histidyl-L-glutaminyl-L-leucyl-L-aspartic acid
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Overview
Description
L-Histidyl-L-glutaminyl-L-leucyl-L-aspartic acid is a peptide composed of four amino acids: histidine, glutamine, leucine, and aspartic acid. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-glutaminyl-L-leucyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-glutaminyl-L-leucyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine.
Scientific Research Applications
L-Histidyl-L-glutaminyl-L-leucyl-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of L-Histidyl-L-glutaminyl-L-leucyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to physiological effects. The exact mechanism depends on the context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
L-Histidyl-L-glutaminyl-L-leucyl-L-alanine: Similar structure but with alanine instead of aspartic acid.
L-Histidyl-L-glutaminyl-L-leucyl-L-serine: Contains serine instead of aspartic acid.
Properties
CAS No. |
830341-64-5 |
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Molecular Formula |
C21H33N7O8 |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C21H33N7O8/c1-10(2)5-14(20(34)28-15(21(35)36)7-17(30)31)27-19(33)13(3-4-16(23)29)26-18(32)12(22)6-11-8-24-9-25-11/h8-10,12-15H,3-7,22H2,1-2H3,(H2,23,29)(H,24,25)(H,26,32)(H,27,33)(H,28,34)(H,30,31)(H,35,36)/t12-,13-,14-,15-/m0/s1 |
InChI Key |
KQUOETMSKBFJMN-AJNGGQMLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CN=CN1)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CN=CN1)N |
Origin of Product |
United States |
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